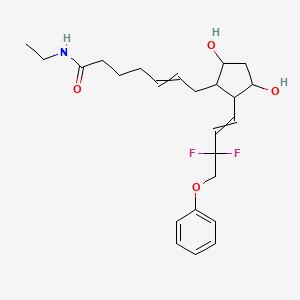
Taflpostamide; Dechloro; Dehydroxy; Difluoro; Ethylcloprostenolamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tafluprost ethyl amide is a derivative of tafluprost, a prostaglandin F2α analog. Tafluprost is primarily used as an ocular hypotensive agent in the treatment of glaucoma and ocular hypertension. Tafluprost ethyl amide, with the chemical formula C24H33F2NO4, is known for its applications in cosmetics, particularly for treating eyelash hypotrichosis .
Méthodes De Préparation
The synthesis of tafluprost ethyl amide involves several key steps. Initially, tafluprost is synthesized through a series of reactions starting from Corey aldehyde derivative. The process includes:
Horner-Wadsworth-Emmons condensation: This reaction installs the lower side chain (ω-chain) via condensation of Corey aldehyde with dimethyl (2-oxo-3-phenoxypropyl)phosphonate.
Difluorination: The ω-chain 15-one is difluorinated using morpholinosulfur trifluoride to form a 15-deoxy-15,15-difluoro derivative.
Deprotection and Reduction: The benzoyl group is removed with potassium carbonate, and the lactone moiety is reduced to a lactol using diisobutylaluminum hydride.
Wittig Olefination: The α-chain is added by Wittig olefination, leading to a cis-5,6-alkene.
Esterification: The acid is esterified with isopropyl iodide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene.
For the industrial production of tafluprost, a large-scale preparation method involves oxidation, condensation, fluorination, deprotection, reduction, recondensation, esterification, and refining. This method uses reverse-phase and normal-phase preparation column purification technology .
Analyse Des Réactions Chimiques
Tafluprost ethyl amide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Tafluprost ethyl amide can undergo substitution reactions, particularly at the phenoxy group.
Amidation: Tafluprost can be amidated to form tafluprost ethyl amide using ethylamine aqueous solution.
Common reagents used in these reactions include morpholinosulfur trifluoride for difluorination, potassium carbonate for deprotection, and diisobutylaluminum hydride for reduction. The major products formed from these reactions include various tafluprost derivatives such as tafluprost methyl ester and tafluprost ethyl amide .
Applications De Recherche Scientifique
Tafluprost ethyl amide has several scientific research applications:
Chemistry: It is used as a reference compound in the synthesis of prostaglandin analogs.
Biology: The compound is studied for its effects on cellular pathways and receptor interactions.
Medicine: Tafluprost ethyl amide is used in the treatment of eyelash hypotrichosis and is being explored for other therapeutic applications.
Industry: It is used in the formulation of cosmetic products aimed at enhancing eyelash growth
Mécanisme D'action
Tafluprost ethyl amide exerts its effects by acting as a selective agonist at the prostaglandin F receptor (FP receptor). This interaction increases the outflow of aqueous humor, thereby reducing intraocular pressure. The compound is rapidly hydrolyzed by corneal esterases to form its biologically active acid metabolite, which is further metabolized via fatty acid β-oxidation and phase II conjugation .
Comparaison Avec Des Composés Similaires
Tafluprost ethyl amide is compared with other prostaglandin F2α analogs such as latanoprost, travoprost, and bimatoprost. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. Tafluprost ethyl amide is unique due to its specific formulation for cosmetic use and its high affinity for the FP receptor .
Similar Compounds
Latanoprost: Used for reducing intraocular pressure in glaucoma patients.
Travoprost: Another prostaglandin analog used for ocular hypertension.
Bimatoprost: Used for both glaucoma treatment and cosmetic applications for eyelash growth
Propriétés
Formule moléculaire |
C24H33F2NO4 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
7-[2-(3,3-difluoro-4-phenoxybut-1-enyl)-3,5-dihydroxycyclopentyl]-N-ethylhept-5-enamide |
InChI |
InChI=1S/C24H33F2NO4/c1-2-27-23(30)13-9-4-3-8-12-19-20(22(29)16-21(19)28)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,28-29H,2,4,9,12-13,16-17H2,1H3,(H,27,30) |
Clé InChI |
VJZKLIPANASSBD-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



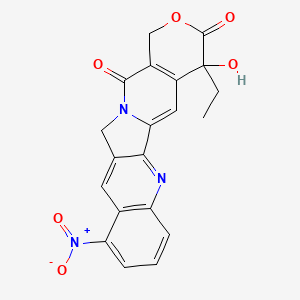
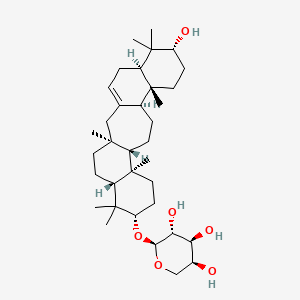

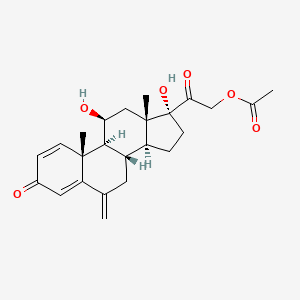

![(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester](/img/structure/B13403412.png)
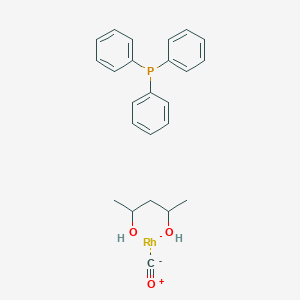
![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13403420.png)
![(6R,7R)-7-[(3Z)-3-(2-amino-1,3-thiazol-4-yl)-3-(2-carboxypropan-2-yloxyimino)-2-oxopropyl]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13403433.png)
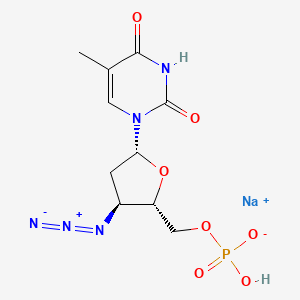

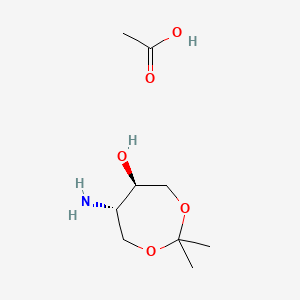
![1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol](/img/structure/B13403474.png)
